molecular formula C15H15N3O3 B15164204 ethyl 6-acetamido-2-cyano-2H-quinoline-1-carboxylate CAS No. 191979-02-9

ethyl 6-acetamido-2-cyano-2H-quinoline-1-carboxylate

Cat. No.: B15164204
CAS No.: 191979-02-9
M. Wt: 285.30 g/mol
InChI Key: PWAIEYVGHRQAPR-UHFFFAOYSA-N
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Description

Ethyl 6-acetamido-2-cyano-2H-quinoline-1-carboxylate is a heterocyclic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes an acetamido group, a cyano group, and an ethyl ester group attached to a quinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-acetamido-2-cyano-2H-quinoline-1-carboxylate typically involves the cyanoacetylation of amines. One common method is the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions. For example, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as solvent-free reactions or the use of microwave-assisted synthesis. These methods not only improve the yield but also reduce the environmental impact by minimizing the use of hazardous solvents .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-acetamido-2-cyano-2H-quinoline-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the cyano group to an amine group, leading to the formation of different quinoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or acetamido groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, such as 4-hydroxy-2-quinolones and fused heterocycles. These products often exhibit unique biological activities and are valuable in drug research and development .

Mechanism of Action

The mechanism of action of ethyl 6-acetamido-2-cyano-2H-quinoline-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, some quinoline derivatives are known to inhibit enzymes involved in DNA replication, making them potential anticancer agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the ethyl ester group, which can influence its reactivity and biological activity.

Properties

CAS No.

191979-02-9

Molecular Formula

C15H15N3O3

Molecular Weight

285.30 g/mol

IUPAC Name

ethyl 6-acetamido-2-cyano-2H-quinoline-1-carboxylate

InChI

InChI=1S/C15H15N3O3/c1-3-21-15(20)18-13(9-16)6-4-11-8-12(17-10(2)19)5-7-14(11)18/h4-8,13H,3H2,1-2H3,(H,17,19)

InChI Key

PWAIEYVGHRQAPR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1C(C=CC2=C1C=CC(=C2)NC(=O)C)C#N

Origin of Product

United States

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